molecular formula C22H17Br2F3N2O B286503 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol

1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol

Katalognummer B286503
Molekulargewicht: 542.2 g/mol
InChI-Schlüssel: ZTZHVOUARSNQGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 has shown to be effective against various types of cancer cells, including those resistant to traditional chemotherapy.

Wirkmechanismus

1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in the B-cell receptor signaling pathway. By inhibiting BTK, 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol blocks the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and survival. 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol has been shown to have several biochemical and physiological effects. In preclinical studies, 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol has been shown to inhibit BTK phosphorylation and downstream signaling pathways. 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol has also been shown to induce apoptosis and inhibit cancer cell proliferation. In addition, 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol has been shown to have minimal effects on normal B-cell function, which suggests that it may have a favorable safety profile.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol is its selective inhibition of BTK, which makes it a potentially safer and more effective alternative to traditional chemotherapy. However, one of the limitations of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol is its relatively short half-life, which may limit its efficacy in clinical settings. In addition, 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol may have off-target effects on other kinases, which may lead to unintended side effects.

Zukünftige Richtungen

There are several future directions for 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol research. One possible direction is to explore the use of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol in combination with other cancer therapies, such as immune checkpoint inhibitors or traditional chemotherapy. Another direction is to investigate the potential use of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol in other types of cancer, such as solid tumors. In addition, further studies are needed to better understand the mechanism of action of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol and its potential off-target effects.

Synthesemethoden

The synthesis of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol involves several steps, including the reaction of 3,6-dibromo-9H-carbazole with 3-(trifluoromethyl)aniline to form the intermediate, which is then reacted with 2-propanol to yield the final product. The purity of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol is typically determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Wissenschaftliche Forschungsanwendungen

1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol has been extensively studied for its potential use in cancer treatment. In preclinical studies, 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol has demonstrated significant antitumor activity against various types of cancer cells, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol has also shown to be effective against cancer cells that are resistant to traditional chemotherapy. Clinical trials are currently underway to evaluate the safety and efficacy of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol in patients with relapsed or refractory lymphoma.

Eigenschaften

Molekularformel

C22H17Br2F3N2O

Molekulargewicht

542.2 g/mol

IUPAC-Name

1-(3,6-dibromocarbazol-9-yl)-3-[3-(trifluoromethyl)anilino]propan-2-ol

InChI

InChI=1S/C22H17Br2F3N2O/c23-14-4-6-20-18(9-14)19-10-15(24)5-7-21(19)29(20)12-17(30)11-28-16-3-1-2-13(8-16)22(25,26)27/h1-10,17,28,30H,11-12H2

InChI-Schlüssel

ZTZHVOUARSNQGB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)C(F)(F)F

Kanonische SMILES

C1=CC(=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.